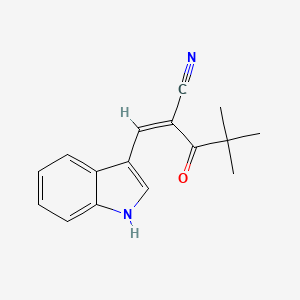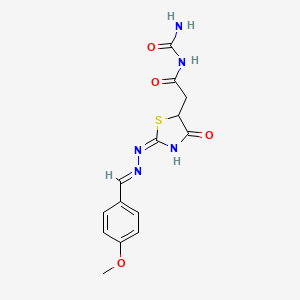
5-(1-Methylcyclopentyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Methylcyclopentyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is an organic compound characterized by a unique structure that includes a cyclopentyl ring, an oxazolidine ring, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylcyclopentyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions. For instance, reacting 1-methylcyclopentylamine with glyoxal in the presence of an acid catalyst can form the oxazolidine ring.
Carboxylation: The oxazolidine intermediate can then be carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the oxazolidine ring, potentially opening it to form amino alcohol derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions, such as esterification or amidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of amino alcohols.
Substitution: Formation of esters or amides.
科学的研究の応用
Chemistry
In chemistry, 5-(1-Methylcyclopentyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a precursor for drug development. Its structural features make it a candidate for the synthesis of molecules with biological activity, such as enzyme inhibitors or receptor modulators.
Industry
In industry, the compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for creating polymers, resins, and other advanced materials.
作用機序
The mechanism by which 5-(1-Methylcyclopentyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazolidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-(Cyclopentyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid: Lacks the methyl group on the cyclopentyl ring.
5-(1-Methylcyclohexyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid: Contains a cyclohexyl ring instead of a cyclopentyl ring.
5-(1-Methylcyclopentyl)-2-oxo-1,3-thiazolidine-5-carboxylic acid: Contains a thiazolidine ring instead of an oxazolidine ring.
Uniqueness
The presence of the 1-methylcyclopentyl group in 5-(1-Methylcyclopentyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions. This makes it distinct from similar compounds and potentially more suitable for specific applications in drug design and materials science.
特性
IUPAC Name |
5-(1-methylcyclopentyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-9(4-2-3-5-9)10(7(12)13)6-11-8(14)15-10/h2-6H2,1H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLUGTKLNUOPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C2(CNC(=O)O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate](/img/structure/B2700019.png)
![8-(2-methoxy-5-methylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2700020.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2700021.png)




![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide](/img/structure/B2700030.png)
![3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2700031.png)



![3-(1H-indol-3-yl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2700041.png)
![(5Z)-5-[(2-methoxyphenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2700042.png)
